molecular formula C17H11F3N2O2 B8567900 4-(8-Trifluoromethyl-4-quinolylamino)benzoic acid

4-(8-Trifluoromethyl-4-quinolylamino)benzoic acid

Cat. No. B8567900
M. Wt: 332.28 g/mol
InChI Key: SDAADTKBVGFBMC-UHFFFAOYSA-N
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Patent
US04357333

Procedure details

23.16 Grams (0.1 mole) of 4-chloro-8-trifluoromethyl quinoline were dissolved in 22 milliliters of concentrated hydrochloric acid and 150 milliliters of water and the solution was added in a stream to a vigorously stirred solution of 13.7 grams (0.1 mole) of p-aminobenzoic acid in 150 milliliters of water at 60° C. The mixture was heated at 90° C. for 2 hours, cooled, and the solid collected and recrystallized from ethanol to give 32.1 grams (83%) of the title compound as the hydrochloride monohydrate, melting point 262°-265° C.(d).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH2:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=1>Cl.O>[F:13][C:12]([F:15])([F:14])[C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[CH:4][CH:3]=[C:2]2[NH:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC1=CC=NC2=C(C=CC=C12)C(F)(F)F
Name
Quantity
22 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC=C2C(=CC=NC12)NC1=CC=C(C(=O)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 32.1 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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